molecular formula C16H18O2 B8454561 1,4-Butanediol, 2,2-diphenyl- CAS No. 69177-61-3

1,4-Butanediol, 2,2-diphenyl-

Cat. No.: B8454561
CAS No.: 69177-61-3
M. Wt: 242.31 g/mol
InChI Key: IFPCJRNQKJORGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Butanediol, 2,2-diphenyl- is a synthetic organic compound featuring a 1,4-butanediol backbone substituted with two phenyl groups at the 2-position. This structure suggests potential as a specialty monomer or building block in polymer science, analogous to other diphenyl-substituted diols used in research. The parent molecule, 1,4-butanediol (BDO), is a well-known and versatile monomer extensively used in synthesizing polymers like polyesters (e.g., polybutylene terephthalate PBT) and polyurethanes . It contributes flexibility, toughness, and durability to the resulting polymer chains . Research into sustainable synthesis methods for 1,4-butanediol-based polymers, including enzymatic polycondensation, is an active and advanced area of study . Please note that the specific research applications, mechanism of action, and detailed physicochemical properties for the 2,2-diphenyl derivative are not fully characterized in the available scientific literature. This product is intended for research and development purposes only by qualified laboratory personnel. It is strictly for research use and must not be used for diagnostic, therapeutic, or personal consumption of any kind. Researchers are encouraged to consult the safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69177-61-3

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

2,2-diphenylbutane-1,4-diol

InChI

InChI=1S/C16H18O2/c17-12-11-16(13-18,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,17-18H,11-13H2

InChI Key

IFPCJRNQKJORGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCO)(CO)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1,4 Butanediol, 2,2 Diphenyl and Analogues

Foundational Synthetic Routes for Butanediol (B1596017) Scaffolds

The synthesis of the core 1,4-butanediol (B3395766) (BDO) structure is a well-established industrial process, traditionally reliant on petrochemical feedstocks. These foundational routes provide the basis from which more complex, substituted analogues can be derived.

Catalytic Hydrogenation Pathways to 1,4-Butanediol

Catalytic hydrogenation is a cornerstone of industrial BDO production, primarily utilizing precursors such as maleic anhydride (B1165640), succinic acid, or their esters. These methods are valued for their efficiency and scalability.

One prominent pathway involves the hydrogenation of maleic anhydride. This can be achieved in a one-pot synthesis using catalysts like copper-molybdenum supported on silica (B1680970) (Cu-Mo/SiO₂), which has demonstrated high conversion rates and yields of BDO. mnstate.edu A two-stage process is also common, where maleic anhydride is first hydrogenated to intermediates like succinic anhydride and/or γ-butyrolactone (GBL). udel.edu These intermediates are then further hydrogenated in a second stage, often using ruthenium-containing catalysts, to yield the final 1,4-butanediol product. udel.edu

Another major route starts with succinic acid, which is increasingly sourced from the fermentation of renewable biomass, making it a key component of bio-based BDO production. wisc.eduyoutube.com A typical process involves the esterification of succinic acid with an alcohol like methanol (B129727) to produce a dialkyl succinate, such as dimethyl succinate. wisc.edu This ester is then subjected to catalytic hydrogenation. Various catalytic systems have been developed for this step, including copper-iron-aluminum (CuFeAl) and palladium-rhenium (Pd-Re) heterogeneous catalysts, which show excellent yield and stability. wisc.eduyoutube.com The hydrogenation of succinic acid and its derivatives is a critical technology for connecting bio-based feedstocks to valuable industrial chemicals. researchgate.net

PrecursorCatalyst SystemKey FeaturesYield
Maleic AnhydrideCu–Mo/SiO₂One-pot deep hydrogenation. mnstate.edu88.3% BDO mnstate.edu
Maleic AnhydrideRu-containing catalystTwo-stage process via GBL/Succinic Anhydride. udel.eduHigh
Succinic AcidCu₁Fe₁Al₀.₅Two-step: Esterification to DMS, then hydrogenation. wisc.edu91.2% BDO wisc.edu
Succinic AcidPd–Re/ZrO₂High-pressure hydrogenation of bio-based succinic acid. youtube.comHigh
Dimethyl Succinate40%Cu-15%Ni-5%Cr-10%Zn/SiO₂High-pressure, high-temperature hydrogenation. chemicalbook.com99.4% BDO chemicalbook.com

Multistep Organic Transformations for Diol Synthesis

Beyond direct hydrogenation, several classic multistep organic syntheses are employed to produce the butanediol scaffold. These routes highlight the versatility of organic chemistry in constructing fundamental molecular frameworks.

The Reppe process , developed in the mid-20th century, is a landmark example. It begins with the reaction of acetylene (B1199291) and formaldehyde (B43269) in the presence of a copper catalyst to form 1,4-butynediol. chemicalbook.comchemicalbook.com This intermediate is then hydrogenated in one or two stages to first yield 1,4-butenediol and finally 1,4-butanediol. google.com Despite its reliance on acetylene, the Reppe process remains a significant industrial method due to its maturity and efficiency. chemicalbook.com

Another established industrial route begins with butadiene. In a process utilized by Mitsubishi, butadiene reacts with acetic acid and oxygen to form 1,4-diacetoxy-2-butene. This intermediate is subsequently hydrogenated to produce 1,4-diacetoxybutane, which is then hydrolyzed to afford 1,4-butanediol. chemicalbook.comnih.gov

These multistep pathways, while often more complex than direct hydrogenation, offer flexibility in feedstock and can be integrated into broader chemical production chains.

Targeted Synthesis of Specific Diphenyl-Substituted Butanediol Isomers

The synthesis of 1,4-Butanediol, 2,2-diphenyl- requires specific methodologies to construct the geminal diaryl arrangement at the C-2 position. This substitution pattern precludes many of the standard hydrogenation routes and necessitates the use of powerful carbon-carbon bond-forming reactions.

Strategies for Geminal Diaryl Substitution at C-2

The most effective and direct strategy for creating a geminal diphenyl group on an aliphatic chain involves the use of organometallic reagents, particularly Grignard reagents. mnstate.eduwisc.edu The reaction of an ester with two equivalents of a Grignard reagent is a classic and reliable method for synthesizing tertiary alcohols with two identical alkyl or aryl groups. udel.edu

For the synthesis of 1,4-Butanediol, 2,2-diphenyl-, the logical precursor is γ-butyrolactone (GBL). GBL is a cyclic ester and serves as a compact and reactive four-carbon building block. The proposed synthesis proceeds as follows:

Grignard Reagent Formation : Phenylmagnesium bromide (PhMgBr) is prepared by reacting bromobenzene (B47551) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com

Nucleophilic Addition : The reaction is initiated by the nucleophilic attack of the phenyl anion from the Grignard reagent on the electrophilic carbonyl carbon of γ-butyrolactone. This attack opens the lactone ring to form a ketone intermediate after the initial addition.

Second Addition : The resulting ketone is highly reactive towards the Grignard reagent still present in the reaction mixture. A second equivalent of phenylmagnesium bromide rapidly attacks the ketone carbonyl, forming a magnesium alkoxide. udel.edu

Acidic Workup : The reaction is quenched with an aqueous acid (e.g., H₃O⁺), which protonates the two alkoxide intermediates to yield the final product, 1,4-Butanediol, 2,2-diphenyl-. wisc.edu

This Grignard-based approach provides a robust and high-yielding route to the target molecule, leveraging a foundational reaction in organic synthesis to achieve a specific and complex substitution pattern.

Stereoselective Synthesis Approaches for Chiral Diol Analogues

While 1,4-Butanediol, 2,2-diphenyl- is an achiral molecule, the synthesis of chiral butanediol analogues is of significant interest for applications in asymmetric catalysis and pharmaceuticals. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, producing specific enantiomers or diastereomers.

One powerful method for synthesizing chiral 1,4-diaryl diols is the asymmetric hydrogenation of 1,4-diketones . For example, the hydrogenation of 1,4-diaryl-1,4-butanediones using chiral ruthenium catalysts, such as those containing BINAP and DAIPEN ligands, can produce chiral 1,4-diarylbutane-1,4-diols with excellent enantiomeric and diastereomeric excesses. chemijournal.com This approach establishes two stereocenters in a single, highly controlled step.

Other modern synthetic methods are also employed. A tandem allylboration–allenylboration sequence using bis-borodienes has been shown to produce 1,4-diols with high diastereoselectivity. rsc.org Furthermore, the use of chiral diols themselves as organocatalysts can facilitate a range of enantioselective reactions, demonstrating their dual role as synthetic targets and tools. These advanced methodologies provide access to a wide array of chiral diol analogues, expanding the structural diversity available to synthetic chemists.

Novel and Green Synthetic Approaches to Diols

In response to growing environmental concerns and the need for sustainable manufacturing, significant research has focused on developing novel and "green" synthetic routes to diols. These approaches prioritize the use of renewable feedstocks, reduce energy consumption, and minimize waste.

A major thrust in green chemistry is the production of bio-based 1,4-butanediol . This involves using sugars derived from biomass as the starting material. Through fermentation processes using engineered microorganisms, sugars can be converted to intermediates like succinic acid, which is then hydrogenated to BDO. nih.gov This bio-catalytic approach significantly reduces greenhouse gas emissions compared to traditional petrochemical routes. The world's first industrial-scale plant for producing BDO directly from sugars represents a major milestone in sustainable chemical production.

Another innovative green route involves the use of other bio-based platform molecules. For instance, 1,4-anhydroerythritol, which can be derived from erythritol, serves as a renewable precursor. A one-pot reaction using a physical mixture of two catalysts (ReOₓ-Au/CeO₂ and ReOₓ/C) can convert 1,4-anhydroerythritol to 1,4-butanediol with high selectivity and yield (~90%) at relatively low temperatures. This pathway is more atom-economical in its use of hydrogen compared to the route from succinic acid.

These advancements in biotechnology and catalysis are paving the way for a more sustainable future for the production of 1,4-butanediol and its derivatives.

Biocatalytic and Enzymatic Synthesis Techniques

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions. ed.ac.uk For the synthesis of 1,4-butanediol and its analogues, enzymatic and whole-cell biocatalytic routes are being actively investigated as alternatives to traditional chemical methods.

One notable approach involves the use of engineered microorganisms, such as Escherichia coli, to produce 1,4-butanediol from renewable feedstocks like glucose. ed.ac.uknih.gov This metabolic engineering approach involves designing and constructing novel biosynthetic pathways in a microbial host. For instance, a multi-step enzymatic pathway can be engineered to convert central metabolites into 1,4-butanediol. ed.ac.uk Although this marks a significant advancement in the biosynthesis of an unnatural chemical, challenges such as the accumulation of unwanted side-products like γ-butyrolactone (GBL) and acetate (B1210297) still need to be addressed. ed.ac.uk

The direct enzymatic conversion of bio-based platform chemicals is another promising strategy. For example, the hydrogenation of succinic acid, which can be produced via microbial fermentation, to 1,4-butanediol is a key area of research. researchgate.net This transformation often utilizes transition metal catalysts, but enzymatic counterparts are being explored to improve sustainability. researchgate.net

While specific enzymatic routes to 2,2-diphenyl-1,4-butanediol are not detailed in the available literature, the principles of enzyme evolution and pathway engineering could potentially be applied to create biocatalysts capable of handling sterically demanding substrates like those with diphenyl substitutions.

Table 1: Examples of Biocatalytic Approaches for 1,4-Butanediol Synthesis
FeedstockMicroorganism/Enzyme SystemKey FeaturesReference
GlucoseEngineered Escherichia coliIn silico pathway design and metabolic engineering to produce 1,4-butanediol from a renewable source. ed.ac.uknih.gov
Succinic AcidMicrobial Fermentation followed by Catalytic HydrogenationUtilization of a bio-derived platform chemical. Research is ongoing to develop fully enzymatic hydrogenation steps. researchgate.net

Sustainable and Environmentally Benign Synthetic Protocols

The development of sustainable and environmentally friendly synthetic methods is a central theme in modern chemistry, driven by the need to reduce reliance on fossil fuels and minimize environmental impact. ed.ac.ukresearchgate.net For the production of 1,4-butanediol, several green chemistry approaches are being pursued.

Bio-based production of 1,4-butanediol from renewable resources such as sugars derived from wheat straw is a leading sustainable alternative to petrochemical routes. mdpi.com Life cycle assessments (LCA) have indicated that bio-based 1,4-butanediol can have a significantly lower environmental footprint compared to its fossil-based counterpart, particularly in terms of greenhouse gas emissions. mdpi.com The traditional Reppe process, which uses acetylene and formaldehyde, is energy-intensive and relies on fossil-derived feedstocks. researchgate.netchemicalbook.com

Catalytic conversion of biomass-derived platform molecules is another key strategy. For example, the one-pot catalytic selective synthesis of 1,4-butanediol from 1,4-anhydroerythritol, which can be derived from erythritol, represents a more atom-economical route compared to the reduction of succinic acid. rsc.org This process can be achieved using a physical mixture of catalysts under relatively mild conditions. rsc.org

The use of greener solvents and the development of catalytic systems that can be easily recovered and reused are also important aspects of sustainable synthesis. While specific sustainable protocols for 2,2-diphenyl-1,4-butanediol are not explicitly described, the principles of green chemistry, such as the use of renewable feedstocks, atom-efficient reactions, and environmentally benign catalysts, would be applicable to its synthesis. For instance, adapting catalytic systems used for the hydrogenation of other diols or the functionalization of diphenylmethane (B89790) derivatives could provide a starting point for developing sustainable routes to this specific compound.

Table 2: Comparison of Synthetic Routes to 1,4-Butanediol
Synthetic RouteFeedstockKey AdvantagesKey ChallengesReference
Reppe ProcessAcetylene, Formaldehyde (fossil-based)Established industrial process.High energy consumption, reliance on fossil fuels. researchgate.netchemicalbook.com
Direct FermentationSugars (e.g., from wheat straw)Renewable feedstock, lower carbon footprint.Process optimization, separation and purification. mdpi.com
Catalytic Conversion of 1,4-AnhydroerythritolErythritol (biomass-derived)Potentially more atom-economical than succinic acid reduction.Catalyst development and stability. rsc.org
Hydrogenation of Succinic AcidSuccinic Acid (bio-based)Utilizes a versatile bio-based platform chemical.Requires efficient and selective hydrogenation catalysts. researchgate.net

Reaction Mechanisms and Chemical Transformations of 1,4 Butanediol, 2,2 Diphenyl

Elucidation of Intramolecular Rearrangements and Cyclizations

Intramolecular reactions of 1,4-Butanediol (B3395766), 2,2-diphenyl- are predominantly driven by the formation of stable intermediates and cyclic products. The steric strain imposed by the diphenyl group often acts as a driving force for rearrangements and cyclization reactions under appropriate conditions.

Acid-Catalyzed Reaction Pathways of Substituted Diphenylbutanediols

Under acidic conditions, 1,4-Butanediol, 2,2-diphenyl- is expected to undergo cyclodehydration to form 3,3-diphenyltetrahydrofuran. This reaction proceeds via protonation of one of the hydroxyl groups, followed by the elimination of a water molecule to form a carbocation. The stability of this carbocation is crucial in determining the reaction pathway. The primary hydroxyl group is more likely to be protonated and leave as water, forming a primary carbocation. However, a hydride shift could lead to a more stable tertiary benzylic carbocation. Subsequently, an intramolecular nucleophilic attack by the remaining hydroxyl group on the carbocation leads to the formation of the five-membered tetrahydrofuran (B95107) ring. nih.govgoogle.comresearchgate.net The general mechanism for acid-catalyzed dehydration of 1,4-butanediol to tetrahydrofuran has been studied, and it is understood to proceed through protonation of a hydroxyl group, followed by an intramolecular S(_N)2 reaction. nih.govresearchgate.netgoogle.com

While specific studies on 2,2-diphenyl-1,4-butanediol are limited, the acid-catalyzed dehydration of other sterically hindered diols, such as 1,2-diphenyl-2-propanol, has been shown to yield alkenes, indicating that elimination reactions can compete with cyclization. nih.gov The reaction conditions, particularly the nature of the acid catalyst and the temperature, play a significant role in dictating the product distribution. nih.gov

Reaction Condition Expected Major Product Plausible Mechanism
Dilute Acid, Moderate Temperature3,3-diphenyltetrahydrofuranIntramolecular Nucleophilic Substitution (S(_N)2-type)
Concentrated Acid, High TemperatureAlkenes (e.g., 2,2-diphenyl-3-buten-1-ol)Elimination (E1 or E2)

Pyrolytic Decomposition Reactions and Mechanisms

The thermal decomposition of 1,4-Butanediol, 2,2-diphenyl- is anticipated to proceed through radical mechanisms, primarily involving the homolytic cleavage of C-C and C-O bonds. Studies on the pyrolysis of related compounds, such as ω,ω'-diphenylalkanes, have shown that at temperatures below 700°C, the primary decomposition pathway is the scission of the aliphatic carbon chain. researchgate.net For 1,4-Butanediol, 2,2-diphenyl-, the C2-C3 bond is sterically hindered by the gem-diphenyl groups, which could influence the fragmentation pattern.

The thermal degradation of polyesters containing 1,4-butanediol units has been found to occur via mechanisms such as β-hydrogen bond scission. core.ac.ukmdpi.com In the case of 1,4-Butanediol, 2,2-diphenyl-, the absence of a hydrogen atom at the C2 position prevents this specific pathway. Therefore, the initial fragmentation is more likely to occur at the C1-C2 or C3-C4 bonds. The thermal dissociation of urethanes based on 4,4′-diphenylmethane diisocyanate and 1,4-butanediol has been shown to proceed via the dissociation into free isocyanates and alcohols. umn.edu

Temperature Range Primary Decomposition Products Proposed Mechanism
550-700 °CToluene, Styrene, other aromatic fragmentsHomolytic C-C bond cleavage
> 700 °CPolycyclic aromatic hydrocarbonsRadical dimerization and cyclization

Intermolecular Reactions and Derivative Formation

The hydroxyl groups of 1,4-Butanediol, 2,2-diphenyl- allow for a variety of intermolecular reactions, leading to the formation of a diverse range of derivatives. However, the steric hindrance imposed by the diphenyl groups can significantly affect the reaction rates and yields.

Condensation Reactions with Carboxylic Acids and Derivatives

1,4-Butanediol, 2,2-diphenyl- can undergo condensation reactions with carboxylic acids and their derivatives to form polyesters. The reactivity of the hydroxyl groups can be influenced by the steric hindrance from the gem-diphenyl substituent. The synthesis of polyesters from 1,4-butanediol and various dicarboxylic acids is a well-established process, often catalyzed by titanium or tin compounds. mtak.hugoogle.com The low reactivity of secondary alcohols, as would be analogous to the sterically hindered environment in 2,2-diphenyl-1,4-butanediol, can result in lower molecular weight polymers compared to reactions with unhindered primary diols. acs.org

The polycondensation of 1,4-butanediol with succinic acid to form poly(butylene succinate) (PBS) is a notable example. mdpi.com The incorporation of bulky side groups is known to affect the crystallization and mechanical properties of the resulting polyesters.

Oxidation and Dehydrogenation Processes of Diols

The oxidation of 1,4-Butanediol, 2,2-diphenyl- can lead to a variety of products depending on the oxidizing agent and reaction conditions. The primary hydroxyl group is more susceptible to oxidation than the sterically hindered tertiary-like environment of the other hydroxyl group. Mild oxidation would be expected to yield the corresponding aldehyde or carboxylic acid at the C4 position. Stronger oxidizing conditions could lead to the cleavage of the C-C bond. The oxidation of vicinal diols is known to be more prone to C-C bond cleavage. researchgate.net

Dehydrogenation of 1,4-butanediol over copper-based catalysts is an industrial process for the synthesis of γ-butyrolactone. google.com However, for 1,4-Butanediol, 2,2-diphenyl-, the steric hindrance at the C2 position would likely inhibit the formation of a lactone via this pathway. The dehydrogenation of sterically hindered diols can be challenging, but specialized catalysts have been developed for such transformations. researchgate.netescholarship.org The likely product of dehydrogenation would be the corresponding hydroxy-ketone or diketone, depending on the extent of the reaction.

Reaction Type Reagents Expected Products
Mild OxidationPCC, DMP4-hydroxy-3,3-diphenylbutanal
Strong OxidationKMnO(_4), H(_2)CrO(_4)Benzoic acid, other cleavage products
DehydrogenationCopper-based catalysts4-hydroxy-3,3-diphenyl-2-butanone

Mechanistic Insights into Polymerization Processes Involving Diols

1,4-Butanediol, 2,2-diphenyl- can serve as a monomer in step-growth polymerization reactions, such as the synthesis of polyesters and polyurethanes. The presence of the bulky diphenyl groups is expected to impart unique properties to the resulting polymers, such as increased thermal stability and altered mechanical properties.

The synthesis of polyurethanes typically involves the reaction of a diol with a diisocyanate. rsc.org 1,4-butanediol is a common chain extender in polyurethane synthesis. acs.orgmdpi.com The use of a substituted diol like 1,4-Butanediol, 2,2-diphenyl- would likely lead to polyurethanes with modified hard-segment domains, affecting properties such as phase separation and thermal stability. The reaction kinetics would also be influenced by the steric hindrance around the hydroxyl groups. acs.org

In polyester (B1180765) synthesis, the polycondensation of 1,4-butanediol with dicarboxylic acids is a common method. nih.gov The incorporation of the 2,2-diphenyl moiety would disrupt the regular packing of polymer chains, likely leading to amorphous or semi-crystalline materials with distinct thermal and mechanical characteristics compared to polyesters derived from unsubstituted 1,4-butanediol.

Polycondensation Kinetics and Thermodynamics

The polycondensation of 1,4-Butanediol, 2,2-diphenyl- with a dicarboxylic acid or its derivative to form a polyester proceeds through a step-growth mechanism. The kinetics of this reaction are expected to be considerably slower compared to that of unsubstituted 1,4-butanediol. The bulky phenyl groups sterically hinder the approach of the monomer to the growing polymer chain, thereby increasing the activation energy of the esterification reaction.

The steric hindrance in 1,4-Butanediol, 2,2-diphenyl- can be compared to that of other neopentyl-type glycols, which are known for their reduced reactivity in polyesterification reactions. For instance, neopentyl glycol (2,2-dimethyl-1,3-propanediol) exhibits slower reaction rates compared to linear diols.

Table 1: Illustrative Comparison of Relative Reactivity of Diols in Polycondensation

DiolStructureRelative Reactivity
1,4-ButanediolHO-(CH₂)₄-OHHigh
Neopentyl GlycolHO-CH₂-C(CH₃)₂-CH₂-OHModerate
1,4-Butanediol, 2,2-diphenyl-HO-CH₂-C(C₆H₅)₂-CH₂-CH₂-OHLow (Expected)

Note: This table is illustrative and based on general principles of chemical kinetics. Specific values would require experimental determination.

Influence of Catalysis on Reaction Selectivity and Yield

Given the anticipated low reactivity of 1,4-Butanediol, 2,2-diphenyl-, the use of a catalyst is crucial for achieving a reasonable reaction rate and high polymer yield. The choice of catalyst can significantly influence both the selectivity of the reaction (i.e., favoring polyester formation over side reactions) and the final molecular weight of the polymer.

Common catalysts for polycondensation include organometallic compounds (e.g., titanium, tin, or antimony compounds), protonic acids, and enzymes. For sterically hindered diols, catalysts that can effectively coordinate to the hydroxyl groups and activate them for nucleophilic attack are preferred.

Organometallic Catalysts: Titanium alkoxides, such as titanium(IV) butoxide, are effective catalysts for polyesterification. researchgate.net The catalytic cycle is believed to involve the coordination of the diol and diacid to the titanium center, facilitating the esterification reaction. However, the effectiveness of such catalysts can be hampered by the steric bulk of 1,4-Butanediol, 2,2-diphenyl-. Higher reaction temperatures are often required to overcome the steric hindrance, but this can lead to undesirable side reactions such as etherification or dehydration of the diol.

Acid Catalysts: Strong protonic acids like p-toluenesulfonic acid can catalyze polyesterification by protonating the carbonyl group of the diacid, making it more electrophilic. However, these catalysts are often less selective and can promote side reactions, particularly at the high temperatures required for the polycondensation of sterically hindered monomers. researchgate.net For instance, Brønsted acids can promote the etherification of diols, leading to the incorporation of ether linkages in the polymer backbone and affecting the material's properties. researchgate.net

Enzymatic Catalysis: Lipases can be used as catalysts for polycondensation under milder reaction conditions. This can improve selectivity and reduce the occurrence of side reactions. However, the large substrate-binding pocket of the enzyme required to accommodate the bulky 2,2-diphenyl substituted butanediol (B1596017) might be a limiting factor.

The selectivity of the catalyst is paramount in preventing unwanted side reactions. For a diol like 1,4-Butanediol, 2,2-diphenyl-, potential side reactions could include intramolecular cyclization or intermolecular ether formation. A suitable catalyst should have a high affinity for promoting the ester linkage formation while minimizing these alternative reaction pathways. The yield of the polyester is directly linked to the catalyst's ability to drive the reaction to completion by overcoming the kinetic barriers imposed by steric hindrance.

Table 2: Potential Catalysts for Polycondensation of Sterically Hindered Diols and Their General Characteristics

Catalyst TypeExamplesAdvantagesDisadvantages for Hindered Diols
OrganometallicTitanium(IV) butoxide, Dibutyltin oxideHigh activity at elevated temperatures. researchgate.netMay require high temperatures which can lead to side reactions; potential for catalyst hydrolysis. nih.gov
Acid Catalystsp-Toluenesulfonic acid, Sulfuric acidReadily available and inexpensive.Can promote side reactions like etherification and dehydration, especially at high temperatures. researchgate.net
EnzymaticLipaseHigh selectivity, mild reaction conditions.May have low activity for sterically bulky substrates.

Derivatization and Functionalization Strategies of 1,4 Butanediol, 2,2 Diphenyl

Synthesis of Chemically Modified Analogues

The synthesis of analogues of 1,4-Butanediol (B3395766), 2,2-diphenyl- primarily involves reactions at its two hydroxyl groups. These modifications can lead to the formation of a diverse range of derivatives, including ethers and heterocyclic systems, by leveraging established synthetic protocols that can be adapted to accommodate the steric bulk of the diphenylmethyl group.

The formation of ethers through alkylation and arylation of the hydroxyl groups of 1,4-Butanediol, 2,2-diphenyl- can be achieved through several classical and modern synthetic methods.

Alkylation Reactions: The Williamson ether synthesis is a fundamental method for the formation of ethers from an alcohol and an alkyl halide. jk-sci.commasterorganicchemistry.comwikipedia.org In the context of 1,4-Butanediol, 2,2-diphenyl-, this reaction would involve the deprotonation of the hydroxyl groups by a strong base to form a dialkoxide, followed by nucleophilic substitution with an alkyl halide. masterorganicchemistry.comwikipedia.org The choice of base and solvent is critical to overcome the steric hindrance and potential side reactions like elimination, especially with secondary and tertiary alkyl halides. jk-sci.com Common strong bases such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are typically employed to ensure complete deprotonation. jk-sci.com

Another powerful method for ether synthesis is the Mitsunobu reaction, which allows for the conversion of primary and secondary alcohols to a wide variety of derivatives, including ethers, with inversion of stereochemistry at the alcohol carbon. missouri.eduorganic-chemistry.orgnih.gov This reaction utilizes a phosphine (B1218219) reagent, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack. missouri.edunih.gov For the synthesis of ethers from 1,4-Butanediol, 2,2-diphenyl-, an external nucleophile in the form of an alcohol or phenol (B47542) would be used. The mild reaction conditions of the Mitsunobu reaction make it an attractive alternative to the Williamson ether synthesis, particularly when dealing with sensitive substrates.

Arylation Reactions: The introduction of aryl groups at the hydroxyl moieties can be accomplished through reactions like the Ullmann condensation. This copper-catalyzed reaction facilitates the coupling of an alcohol with an aryl halide to form a diaryl ether or an alkyl aryl ether. wikipedia.orgorganic-chemistry.org Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, but modern modifications using ligands and soluble copper catalysts can enable the reaction to proceed under milder conditions. wikipedia.org For 1,4-Butanediol, 2,2-diphenyl-, reaction with an activated aryl halide in the presence of a copper catalyst and a suitable base would yield the corresponding diaryl or dialkyl aryl ether derivatives. The reactivity of the aryl halide is a key factor, with aryl iodides generally being more reactive than aryl bromides or chlorides. rug.nl

Table 1: Comparison of Ether Synthesis Methods for 1,4-Butanediol, 2,2-diphenyl-

Method Reagents Key Features & Considerations
Williamson Ether Synthesis Strong base (e.g., NaH), Alkyl halide SN2 mechanism. Best with primary alkyl halides to avoid elimination. masterorganicchemistry.comwikipedia.org Steric hindrance of the substrate is a major challenge.
Mitsunobu Reaction Triphenylphosphine (PPh3), Azodicarboxylate (e.g., DEAD), Nucleophile (Alcohol/Phenol) Mild reaction conditions. missouri.edunih.gov Proceeds with inversion of configuration at the alcohol center. organic-chemistry.org Suitable for a wide range of nucleophiles.
Ullmann Condensation Copper catalyst, Aryl halide, Base Suitable for the formation of aryl ethers. wikipedia.orgorganic-chemistry.org Modern methods allow for milder reaction conditions.

The intramolecular cyclization of 1,4-Butanediol, 2,2-diphenyl- can lead to the formation of valuable heterocyclic compounds, most notably 3,3-diphenyltetrahydrofuran. This transformation is a type of dehydration reaction that can be catalyzed by acids. mdma.chresearchgate.netnih.gov

The acid-catalyzed cyclodehydration involves the protonation of one of the hydroxyl groups, followed by the elimination of a water molecule to form a carbocation. The second hydroxyl group then acts as an intramolecular nucleophile, attacking the carbocation to form the five-membered tetrahydrofuran ring. researchgate.net The stability of the potential carbocation intermediate, influenced by the adjacent phenyl groups, and the steric factors will play a crucial role in the feasibility and efficiency of this cyclization. The synthesis of various substituted tetrahydrofurans is a well-established area of organic chemistry, with numerous methods available for achieving such transformations under different conditions. nih.govorganic-chemistry.orgdiva-portal.orgchemistryviews.org

Alternative strategies for the synthesis of substituted tetrahydrofurans that could be conceptually applied include intramolecular Williamson ether synthesis from a corresponding halohydrin derivative of 1,4-Butanediol, 2,2-diphenyl-, and various metal-catalyzed cyclization reactions. organicchemistrytutor.com

Analytical Derivatization Methodologies for Characterization

The characterization of 1,4-Butanediol, 2,2-diphenyl- and its derivatives often requires chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Due to the polarity and potentially low volatility of diols, derivatization is a common strategy to improve their chromatographic behavior and detection sensitivity. biorxiv.orggreyhoundchrom.com

For GC analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the analyte by masking the polar hydroxyl groups. biorxiv.orgSilylation is the most widely used derivatization technique for this purpose. greyhoundchrom.comresearchgate.net It involves the replacement of the active hydrogen of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. greyhoundchrom.com Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS) to enhance the reaction rate, especially for sterically hindered hydroxyls. greyhoundchrom.comnih.gov Given the steric hindrance in 1,4-Butanediol, 2,2-diphenyl-, the use of a more powerful silylating reagent or harsher reaction conditions (e.g., elevated temperature) might be necessary to achieve complete derivatization. nih.gov

Acylation is another common derivatization method where the hydroxyl groups are converted to esters. The use of fluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), can significantly enhance the detectability of the analyte when using an electron capture detector (ECD) in GC. organic-chemistry.org

For HPLC analysis, derivatization is primarily employed to introduce a chromophore or fluorophore into the molecule to improve its detection by UV-Vis or fluorescence detectors, especially if the analyte itself lacks a strong chromophore. sielc.comprotocols.io While the phenyl groups in 1,4-Butanediol, 2,2-diphenyl- provide some UV absorbance, derivatization with reagents containing highly conjugated systems can enhance sensitivity.

Table 2: Common Analytical Derivatization Reagents for Diols

Derivatization Method Reagent Purpose Analytical Technique
Silylation BSTFA, MSTFA, TMCS Increase volatility and thermal stability GC-MS greyhoundchrom.comnih.gov
Acylation TFAA, Acetic Anhydride Increase volatility, enhance detection (ECD) GC-MS organic-chemistry.org
Esterification Chromophoric/Fluorophoric acylating agents Enhance UV/Fluorescence detection HPLC sielc.com

Computational and Theoretical Investigations of 1,4 Butanediol, 2,2 Diphenyl

Quantum Chemical Calculations of Molecular Structure and Conformation

There are no specific studies found that detail quantum chemical calculations to determine the optimized molecular structure, bond lengths, bond angles, and conformational analysis of 1,4-Butanediol (B3395766), 2,2-diphenyl-. Such studies would typically involve methods like Hartree-Fock (HF) or post-Hartree-Fock methods to elucidate the most stable three-dimensional arrangement of the atoms and to explore the potential energy surface related to the rotation around its single bonds. For the parent compound, 1,4-butanediol, such calculations have been performed, often revealing the presence of intramolecular hydrogen bonding in certain conformers. However, the influence of the bulky gem-diphenyl substitution at the C2 position on the conformational preferences of the butyl chain and the hydroxyl groups in "1,4-Butanediol, 2,2-diphenyl-" has not been computationally investigated in the available literature.

Density Functional Theory (DFT) Studies for Reactivity Prediction and Mechanistic Understanding

No dedicated Density Functional Theory (DFT) studies predicting the reactivity or exploring the reaction mechanisms of 1,4-Butanediol, 2,2-diphenyl- have been identified. DFT is a powerful tool for understanding electronic structure and reactivity. A typical DFT study would involve the calculation of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) to predict sites susceptible to electrophilic or nucleophilic attack. Furthermore, reactivity descriptors like chemical potential, hardness, and Fukui functions could be derived to quantify its reactivity. Mechanistic studies, for instance on its dehydration or oxidation, would involve locating transition states to determine reaction energy barriers. While DFT has been applied to understand the reactions of 1,4-butanediol, the specific impact of the 2,2-diphenyl substitution on these properties and pathways remains unexplored in the scientific literature.

Molecular Dynamics Simulations of Intermolecular Interactions

There is no available research on molecular dynamics (MD) simulations of 1,4-Butanediol, 2,2-diphenyl-. MD simulations are employed to study the behavior of molecules over time, providing insights into intermolecular interactions, such as hydrogen bonding patterns in the condensed phase (liquid or solid). For a molecule like this, MD simulations could reveal how the phenyl groups affect the packing in the solid state or the solvation structure in different solvents. Such simulations are crucial for understanding macroscopic properties like viscosity, density, and diffusion coefficients based on the underlying intermolecular forces.

Theoretical Prediction of Spectroscopic Parameters

No publications were found that report the theoretical prediction of spectroscopic parameters (e.g., NMR, IR, Raman, UV-Vis) for 1,4-Butanediol, 2,2-diphenyl-. Computational methods, often based on DFT, are frequently used to calculate these parameters. For example, the Gauge-Independent Atomic Orbital (GIAO) method is standard for predicting NMR chemical shifts, while calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. Time-dependent DFT (TD-DFT) is used to predict electronic transitions observed in UV-Vis spectroscopy. The absence of such theoretical data for 1,4-Butanediol, 2,2-diphenyl- means that a computational benchmark for experimental spectroscopic analysis is not available.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2,2-diphenyl-1,4-butanediol, ¹H-NMR and ¹³C-NMR, along with 2D-NMR techniques, would provide unambiguous structural evidence.

The ¹H-NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C-NMR spectrum provides analogous information for the carbon atoms.

¹H-NMR Spectroscopy: The structure of 2,2-diphenyl-1,4-butanediol has several distinct proton environments that would give rise to characteristic signals. The two phenyl groups create a complex multiplet in the aromatic region of the spectrum. The protons of the butanediol (B1596017) backbone are expected to appear as triplets, reflecting their coupling to adjacent methylene (B1212753) groups. The hydroxyl protons would appear as singlets or broad signals, depending on the solvent and concentration.

Table 1: Predicted ¹H-NMR Data for 2,2-diphenyl-1,4-butanediol Predicted for a standard solvent like CDCl₃.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic (C₆H₅)~7.2-7.5Multiplet (m)10H
Methylene (C4-H₂)~3.7-3.9Triplet (t)2H
Methylene (C3-H₂)~2.2-2.4Triplet (t)2H
Hydroxyl (C1-OH)Variable (broad)Singlet (s)1H
Hydroxyl (C4-OH)Variable (broad)Singlet (s)1H

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The two phenyl groups would produce signals in the aromatic region (125-150 ppm). The quaternary carbon attached to the phenyl groups would have a characteristic shift, as would the carbons of the butanediol chain.

Table 2: Predicted ¹³C-NMR Data for 2,2-diphenyl-1,4-butanediol Predicted for a standard solvent like CDCl₃.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Quaternary Aromatic (C-ipso)~145-148
Aromatic (C-ortho, C-meta, C-para)~125-130
Quaternary (C2)~75-80
Methylene (C1)~68-72
Methylene (C4)~60-64
Methylene (C3)~40-45

To confirm the assignments from 1D-NMR, various 2D-NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A key correlation would be observed between the protons on C3 and C4, confirming their adjacent positions on the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the signals for the C1, C3, and C4 methylene groups by linking their proton and carbon chemical shifts.

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For 2,2-diphenyl-1,4-butanediol (C₁₆H₁₈O₂), the expected exact mass can be calculated.

Table 3: Predicted HRMS Data for 2,2-diphenyl-1,4-butanediol

Molecular FormulaCalculated Exact Mass [M]Common Adducts and Their Exact Masses
C₁₆H₁₈O₂242.1307[M+H]⁺: 243.1380
[M+Na]⁺: 265.1199
[M+K]⁺: 281.0938

In electron ionization mass spectrometry (EI-MS), the molecular ion fragments in a predictable way. The analysis of these fragments helps to confirm the structure. Key fragmentations for 2,2-diphenyl-1,4-butanediol would likely include:

Loss of Water: A peak corresponding to [M-H₂O]⁺ would be expected due to the presence of the alcohol functional groups.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen atoms is a common pathway for alcohols.

Benzylic Cleavage: The bond between C2 and C3 is susceptible to cleavage due to the stability of the resulting diphenylmethyl (benzhydryl) carbocation. This would likely lead to a prominent peak.

Phenyl Group Loss: Loss of a phenyl group (C₆H₅) is also a possible fragmentation pathway.

Table 4: Predicted Key Mass Spectrometry Fragments for 2,2-diphenyl-1,4-butanediol

Predicted m/zPossible Fragment IdentityFragmentation Pathway
224[M-H₂O]⁺Loss of a water molecule
181[C₁₃H₁₃O]⁺Cleavage of C3-C4 bond and loss of CH₂OH
165[C₁₃H₉]⁺Formation of stable fluorenyl cation
105[C₇H₅O]⁺Benzoyl cation, from rearrangement
77[C₆H₅]⁺Loss of a phenyl group

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of 2,2-diphenyl-1,4-butanediol would be dominated by a strong, broad absorption for the O-H stretching of the two alcohol groups. Characteristic peaks for aromatic and aliphatic C-H stretching would also be prominent.

Table 5: Predicted IR and Raman Spectroscopic Data for 2,2-diphenyl-1,4-butanediol

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
O-H StretchAlcohol3200-3600Strong, Broad (IR)
C-H StretchAromatic3000-3100Medium (IR), Strong (Raman)
C-H StretchAliphatic (CH₂)2850-2960Medium-Strong (IR)
C=C StretchAromatic Ring1450-1600Medium (IR), Strong (Raman)
C-O StretchAlcohol1000-1260Strong (IR)

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings, which often give strong signals in the Raman spectrum but may be weak in the IR. The combination of both techniques provides a more complete vibrational profile of the molecule.

Chromatographic Separation Techniques

Gas Chromatography (GC) for Purity and Quantitative Analysis

No specific GC methods, such as column type, temperature programs, or detector parameters for the analysis of 1,4-Butanediol (B3395766), 2,2-diphenyl-, are documented in the reviewed literature.

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

There are no published HPLC methods detailing mobile phases, column specifications, or detector wavelengths specifically for the separation and analysis of 1,4-Butanediol, 2,2-diphenyl-.

Gel Permeation Chromatography (GPC) for Polymeric Derivatives

While GPC is a standard technique for analyzing polymers, no research could be found that details the synthesis of polymeric derivatives from 1,4-Butanediol, 2,2-diphenyl-, or their subsequent characterization by GPC.

X-ray Diffraction (XRD) for Crystalline Structure and Morphology Studies

No crystallographic data or XRD patterns for 1,4-Butanediol, 2,2-diphenyl-, are available in the surveyed scientific databases. Therefore, its crystalline structure and morphology have not been publicly characterized using this method.

Applications As a Key Monomer or Intermediate in Advanced Materials Science

Role in Polymer and Copolymer Synthesis

The introduction of two phenyl groups at the C2 position of the butanediol (B1596017) chain would be expected to impart significant steric hindrance and rigidity compared to the linear and flexible 1,4-butanediol (B3395766). These structural characteristics would theoretically influence polymerization kinetics and the final properties of materials such as polyurethanes, polyesters, and polycarbonates. However, specific research to confirm and characterize these effects is not presently available.

Precursor for Polyurethanes and Thermoplastic Elastomers

There is no available scientific literature or patent data detailing the use of 2,2-diphenyl-1,4-butanediol as a chain extender or precursor for polyurethanes and thermoplastic elastomers. Standard industry practice and academic research focus on the use of unsubstituted 1,4-butanediol, which reacts with diisocyanates like 4,4'-diphenylmethane diisocyanate (MDI) to form the hard segments of these polymers. scispace.comresearchgate.netlyondellbasell.commdpi.commdpi.comumn.eduresearchgate.net The bulky nature of the diphenyl groups in 2,2-diphenyl-1,4-butanediol may hinder the necessary reaction with isocyanate groups, or it could potentially be explored to create polymers with unique thermal or mechanical properties. However, such studies have not been published.

Building Block for Polyesters and Polycarbonates

Similarly, the synthesis of polyesters and polycarbonates predominantly involves monomers like 1,4-butanediol. nsf.govmdpi.comresearchgate.net For instance, polybutylene terephthalate (B1205515) (PBT) is synthesized from 1,4-butanediol and terephthalic acid. Polycarbonates are often produced through the transesterification of diphenyl carbonate with 1,4-butanediol. asianpubs.orgresearchgate.netnih.govresearchgate.netgoogle.com Research on incorporating 2,2-diphenyl-1,4-butanediol into polyester (B1180765) or polycarbonate backbones has not been reported. The steric hindrance from the phenyl groups could affect catalyst accessibility and reaction rates, and the resulting polymers might exhibit altered properties such as higher glass transition temperatures or reduced crystallinity, but this remains speculative without experimental data.

Incorporation into Novel Polymer Architectures

The potential for 2,2-diphenyl-1,4-butanediol to be incorporated into novel polymer architectures, such as dendrimers, hyperbranched polymers, or specialized copolymers, is an open area for research. Its unique structure could offer a route to materials with tailored properties. For example, a novel 1,4-butanediol thermoplastic polyurethane elastomer has been evaluated for 3D bioprinting applications, highlighting the ongoing innovation with butanediol-based monomers. nih.govresearchgate.net However, there are no specific studies that have utilized the 2,2-diphenyl derivative for these purposes.

Chemical Intermediate in Complex Organic Synthesis

The utility of a molecule as an intermediate in complex organic synthesis depends on its reactivity and the functional groups it possesses. While diols are valuable building blocks, the specific applications of 2,2-diphenyl-1,4-butanediol in this context are not documented.

Chiral Building Block in Enantioselective Transformations

For a diol to be a useful chiral building block, it must be available in an enantiomerically pure form. While enantioselective syntheses of other chiral diols, such as (R)-1,3-butanediol, are well-established, there is no information on the resolution or asymmetric synthesis of 2,2-diphenyl-1,4-butanediol. researchgate.net Chiral diols like BINOL derivatives are widely used as catalysts or ligands in enantioselective reactions, but 2,2-diphenyl-1,4-butanediol does not belong to this class of axially chiral compounds. nih.gov Research into the enzymatic or catalytic synthesis of chiral 2,2-diphenyl-1,4-butanediol would be the first step toward its potential application in this field.

Precursor for Functionally Diverse Chemical Derivatives

1,4-butanediol is a precursor to important industrial chemicals like tetrahydrofuran (B95107) (THF) and γ-butyrolactone (GBL). wikipedia.orgchemwinfo.comresearchgate.net These transformations typically involve dehydration or dehydrogenation reactions. The presence of the two phenyl groups on the carbon atom adjacent to one of the hydroxyl groups in 2,2-diphenyl-1,4-butanediol would likely alter the course of such reactions, potentially leading to different, uncharacterized derivatives. The investigation into the reactivity of 2,2-diphenyl-1,4-butanediol and the synthesis of its derivatives remains an unexplored area of chemical research.

Q & A

Basic: What are the key physicochemical properties of 1,4-butanediol derivatives, and how do they influence experimental design in polymer synthesis?

Methodological Answer:
The hydroxyl group positioning and steric effects (e.g., 2,2-diphenyl substitution) significantly alter properties like solubility, viscosity, and thermal stability. For example, 1,4-butanediol derivatives exhibit high polarity due to dual hydroxyl groups, enabling hydrogen bonding in polymer matrices. Experimental characterization should include:

  • Density and ultrasonic velocity measurements to assess intermolecular interactions in binary mixtures (e.g., with cresols) .
  • Thermogravimetric analysis (TGA) to determine thermal degradation thresholds, critical for high-temperature polymer applications .
  • Solubility parameter calculations using Hansen solubility spheres to optimize solvent selection for polymerization reactions .

Basic: How do synthetic routes for 1,4-butanediol derivatives compare in yield and scalability under varying catalytic conditions?

Methodological Answer:

  • Chemical Synthesis (Reppe Process): Traditional acetylene-based methods require high-pressure conditions and palladium catalysts, achieving ~85% yield but with safety risks due to acetylene handling .
  • Bio-Based Production: Engineered E. coli strains with modified succinate pathways (e.g., sucABCD overexpression) achieve 65-70% yield via metabolic flux redirection but face challenges in NADH/ATP balancing .
  • Comparative Analysis: Use gas chromatography (GC) with flame ionization detection (FID) to quantify intermediates and optimize catalytic selectivity for diphenyl-substituted derivatives .

Advanced: How can contradictions in reported electrochemical oxidation reactivities of butanediol isomers be resolved?

Methodological Answer:
Contradictions arise from hydroxyl group proximity and reaction pathways. For example:

  • Vicinal vs. Terminal Hydroxyl Groups: DFT calculations show vicinal diols (e.g., 1,2-butanediol) have lower C–C cleavage energy barriers (1.633 eV) compared to 1,4-butanediol (3.393 eV) due to stabilized carbonyl intermediates .
  • Experimental Validation: Use cyclic voltammetry (CV) with Pt/C electrodes in 0.1 M H2SO4 to compare oxidation currents. For 1,4-butanediol derivatives, steric hindrance from diphenyl groups may suppress dehydrogenation kinetics, requiring alternative catalysts (e.g., Au-Pd alloys) .

Advanced: What strategies address yield limitations in microbial 1,4-butanediol production for structurally complex derivatives?

Methodological Answer:

  • Metabolic Engineering:
    • Overexpress cat1 (4-hydroxybutyrate dehydrogenase) and bdh (butanediol dehydrogenase) to enhance flux toward 1,4-BDO .
    • Use CRISPRi to suppress competing pathways (e.g., acetate formation) in Clostridium strains .
  • Fermentation Optimization:
    • Two-stage pH control (pH 6.5 for growth, pH 7.0 for production) improves titers by 40% in fed-batch reactors .
    • Add phenylacetyl-CoA precursors to facilitate diphenyl substitution in engineered pathways .

Advanced: How can cross-reactivity challenges in detecting trace 1,4-butanediol derivatives in biological matrices be mitigated?

Methodological Answer:

  • Sample Preparation:
    • Liquid-liquid extraction (LLE) with dichloromethane:isopropanol (3:1) minimizes matrix interference in plasma or tissue homogenates .
  • Analytical Techniques:
    • GC-MS: Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility and specificity for diphenyl-substituted analogs .
    • HPLC-UV: Use a C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile:water (45:55) to resolve 1,4-BDO from structurally similar diols (e.g., 1,3-butanediol) .

Advanced: What computational models predict solvent interactions for 1,4-butanediol derivatives in non-aqueous systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations:
    • Calculate excess thermodynamic parameters (e.g., πi<sup>E</sup>, Vf<sup>E</sup>) for binary mixtures (e.g., 1,4-BDO + o-cresol) to model hydrogen bonding and free volume effects .
    • Use COSMO-RS to predict activity coefficients and phase behavior in polymer blends .
  • Experimental Validation: Compare simulated data with ultrasonic velocity and density measurements at 298–323 K .

Advanced: How do regulatory constraints on 1,4-butanediol analogs impact pharmacological research?

Methodological Answer:

  • Controlled Substance Analogues:
    • Derivatives metabolized to GHB (e.g., 1,4-BDO) require DEA Schedule I compliance in preclinical studies. Use LC-MS/MS to quantify GHB conversion rates in hepatic microsomes .
  • Ethical Protocols:
    • Submit Institutional Animal Care and Use Committee (IACUC) proposals detailing neurotoxicity screening (e.g., rotorod tests for motor impairment) for diphenyl-substituted derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.